

Unveiling the Photophysical Profile of Acid Red 315: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** November 2025

Compound of Interest

Compound Name: Acid Red 315

Cat. No.: B1172132

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Introduction

Acid Red 315 is a synthetic anionic dye belonging to the azo class of compounds. Structurally, it is a 1:2 metal complex dye, frequently involving chromium, which contributes to its stability and fastness properties.^{[1][2]} While primarily utilized in the textile industry for dyeing natural and synthetic fibers, its inherent fluorescent properties have led to its application in more advanced research areas, including as a fluorescent probe for hydrological studies and in biological research to investigate molecular interactions.^{[1][3]} This technical guide provides a comprehensive overview of the known photophysical characteristics of **Acid Red 315**, details the experimental protocols for their determination, and presents a visual representation of a potential experimental workflow.

Core Photophysical Characteristics

Quantitative photophysical data for **Acid Red 315** is not extensively available in peer-reviewed literature. However, based on its classification as a metal-complex azo dye and its described fluorescent applications, we can infer its general photophysical behavior. The following table summarizes the available and expected photophysical parameters.

Parameter	Value	Remarks
CAS Number	12220-47-2	[2][4][5]
Appearance	Red crystalline powder	[1][4]
Solubility	Good solubility in water and alcohol; poor in organic solvents.[4]	The presence of sulfonate groups imparts water solubility.
Absorption Maximum (λ_{max})	Not explicitly reported.	A calibration curve indicates absorbance is measured at a specific but unstated λ_{max} . [1] For comparison, similar red azo dyes often exhibit λ_{max} in the 500-550 nm range.
Molar Absorptivity (ϵ)	Not reported.	This value is crucial for quantitative spectroscopic analysis.
Emission Maximum (λ_{em})	Not reported.	As a red-emitting fluorophore, the emission maximum is expected to be in the range of 580-650 nm.
Quantum Yield (Φ)	Not reported.	The efficiency of fluorescence is a critical parameter for its use as a probe.
Fluorescence Lifetime (τ)	Not reported.	This parameter is important for advanced fluorescence applications, such as fluorescence lifetime imaging (FLIM).
Photostability	Described as having good light resistance.[4]	Metal complexation generally enhances the photostability of azo dyes. However, like most fluorophores, it will be susceptible to photobleaching

under intense or prolonged
illumination.[6]

Experimental Protocols

The characterization of the photophysical properties of **Acid Red 315** would involve standard spectroscopic techniques. Below are detailed methodologies for key experiments.

Absorption Spectroscopy

Objective: To determine the absorption spectrum and the molar absorptivity (ϵ) of **Acid Red 315**.

Methodology:

- Sample Preparation: Prepare a stock solution of **Acid Red 315** of a known concentration (e.g., 1 mM) in a suitable solvent, such as deionized water or phosphate-buffered saline (PBS). From the stock solution, prepare a series of dilutions of known concentrations.
- Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
- Measurement:
 - Record the absorption spectra of the solvent (as a blank) and each dilution of **Acid Red 315** over a wavelength range of at least 300-800 nm.
 - Identify the wavelength of maximum absorbance (λ_{max}).
- Data Analysis:
 - Plot the absorbance at λ_{max} against the concentration of **Acid Red 315**.
 - According to the Beer-Lambert law ($A = \epsilon cl$), the molar absorptivity (ϵ) can be calculated from the slope of the linear portion of the resulting calibration curve (where 'A' is absorbance, 'c' is concentration, and 'l' is the path length of the cuvette).

Fluorescence Spectroscopy

Objective: To determine the excitation and emission spectra, and the fluorescence quantum yield (Φ) of **Acid Red 315**.

Methodology:

- Sample Preparation: Prepare a dilute solution of **Acid Red 315** in the desired solvent with an absorbance of < 0.1 at the excitation wavelength to minimize inner filter effects.
- Instrumentation: Use a spectrofluorometer equipped with an excitation and an emission monochromator.
- Measurement:
 - Excitation Spectrum: Set the emission monochromator to the wavelength of maximum emission (determined from a preliminary scan) and scan the excitation monochromator over a range of wavelengths.
 - Emission Spectrum: Set the excitation monochromator to the wavelength of maximum excitation and scan the emission monochromator.
- Quantum Yield Determination (Comparative Method):
 - Select a standard fluorophore with a known quantum yield that absorbs and emits in a similar spectral region (e.g., Rhodamine B in ethanol, $\Phi \approx 0.65$).
 - Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the **Acid Red 315** solution and the standard solution. The absorbance of both solutions should be kept low and ideally identical.
 - The quantum yield of **Acid Red 315** (Φ_{sample}) can be calculated using the following equation: $\Phi_{\text{sample}} = \Phi_{\text{std}} * (I_{\text{sample}} / I_{\text{std}}) * (A_{\text{std}} / A_{\text{sample}}) * (n_{\text{sample}}^2 / n_{\text{std}}^2)$ where 'I' is the integrated fluorescence intensity, 'A' is the absorbance at the excitation wavelength, and 'n' is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy

Objective: To determine the fluorescence lifetime (τ) of **Acid Red 315**.

Methodology:

- Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system. This consists of a pulsed light source (e.g., a picosecond laser or a light-emitting diode), a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.
- Measurement:
 - Excite the sample with short pulses of light at the absorption maximum.
 - The TCSPC electronics measure the time delay between the excitation pulse and the arrival of the first emitted photon.
 - This process is repeated for a large number of excitation cycles to build up a histogram of photon arrival times.
- Data Analysis:
 - The resulting fluorescence decay curve is fitted to an exponential function (or a sum of exponentials for more complex decays) to extract the fluorescence lifetime (τ).

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for utilizing a fluorescent probe, such as **Acid Red 315**, to study protein-protein interactions, a potential application mentioned in the literature.[\[1\]](#)

Generalized workflow for studying protein-protein interactions using a fluorescent probe.

Signaling Pathways

The search did not yield specific information on signaling pathways directly modulated by **Acid Red 315**. Its use as a molecular probe, as described in one study investigating pH-dependent protein-protein interactions in mucin, suggests it acts as a reporter on conformational changes rather than an active participant in a signaling cascade.[\[1\]](#) The fluorescence emission of the dye changes in response to the protein's conformational shifts, providing insights into folding and unfolding mechanisms.[\[1\]](#)

The following diagram illustrates the logical relationship in such a scenario.

Logical flow of signal generation in a probe-based protein interaction study.

Conclusion

Acid Red 315 presents as a stable, water-soluble, red-emitting fluorescent dye with potential applications beyond traditional dyeing, particularly in the realm of molecular probes. While a detailed, quantitative photophysical characterization is not readily available in the public domain, this guide outlines the necessary experimental protocols for its comprehensive analysis. Further research is warranted to fully elucidate its photophysical parameters, which would significantly aid in the development and optimization of its use in scientific research and drug development.

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- To cite this document: BenchChem. [Unveiling the Photophysical Profile of Acid Red 315: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1172132#photophysical-characteristics-of-acid-red-315]

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